molecular formula C17H24N2O2 B5169806 N'-(4-butylphenyl)-N-cyclopentyloxamide

N'-(4-butylphenyl)-N-cyclopentyloxamide

Cat. No.: B5169806
M. Wt: 288.4 g/mol
InChI Key: HQLKPUHONDYESF-UHFFFAOYSA-N
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Description

N’-(4-butylphenyl)-N-cyclopentyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a butyl-substituted phenyl group and a cyclopentyl group attached to the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butylphenyl)-N-cyclopentyloxamide typically involves the reaction of 4-butylaniline with cyclopentanone in the presence of an oxidizing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired oxamide. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of N’-(4-butylphenyl)-N-cyclopentyloxamide can be achieved through a continuous flow process. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and flow rate. The use of automated reactors and real-time monitoring systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butylphenyl)-N-cyclopentyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include hydroxylated derivatives, amines, and substituted phenyl or cyclopentyl compounds. These products can be further utilized in the synthesis of more complex molecules or materials.

Scientific Research Applications

N’-(4-butylphenyl)-N-cyclopentyloxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N’-(4-butylphenyl)-N-cyclopentyloxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-butylphenyl)-N-cyclohexylamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N’-(4-butylphenyl)-N-phenylamide: Contains a phenyl group instead of a cyclopentyl group.

    N’-(4-butylphenyl)-N-methylamide: Features a methyl group in place of the cyclopentyl group.

Uniqueness

N’-(4-butylphenyl)-N-cyclopentyloxamide is unique due to its specific combination of a butyl-substituted phenyl group and a cyclopentyl group attached to the oxamide moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics.

Properties

IUPAC Name

N'-(4-butylphenyl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-3-6-13-9-11-15(12-10-13)19-17(21)16(20)18-14-7-4-5-8-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLKPUHONDYESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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